

Icalcaprant's Opioid Receptor Cross-Reactivity: A Comparative Analysis

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Compound of Interest

Compound Name: Icalcaprant

Cat. No.: B12393435

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Icalcaprant (CVL-354) is a selective antagonist of the kappa-opioid receptor (KOR) under investigation for the treatment of major depressive disorder and substance use disorders.^[1] Its therapeutic potential is linked to its ability to modulate the dynorphin/KOR system, which is implicated in stress, anhedonia, and reward pathways. A critical aspect of its pharmacological profile is its selectivity for the KOR over other opioid receptors, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). Off-target activity at MOR and DOR could lead to undesirable side effects, such as respiratory depression, abuse potential (MOR agonism), or unknown psychotomimetic effects. This guide provides a comparative overview of **icalcaprant**'s cross-reactivity with mu and delta opioid receptors, presenting available data and outlining the experimental methodologies used to determine these properties.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the available data on the binding affinity and functional antagonism of **icalcaprant** at the kappa, mu, and delta opioid receptors. For a comprehensive comparison, data for aticaprant, another selective KOR antagonist, is included.

Compound	Receptor	Binding Affinity (Ki)	Selectivity (fold vs. KOR)
Icalcaprant	Kappa (KOR)	High Affinity (Specific value not publicly available)	-
Mu (MOR)	~31-fold lower than KOR[1]	31	
Delta (DOR)	Not reported	Not reported	
Aticaprant	Kappa (KOR)	0.63 nM	
Mu (MOR)	190 nM	~302	-
Delta (DOR)	>10,000 nM	>15,873	

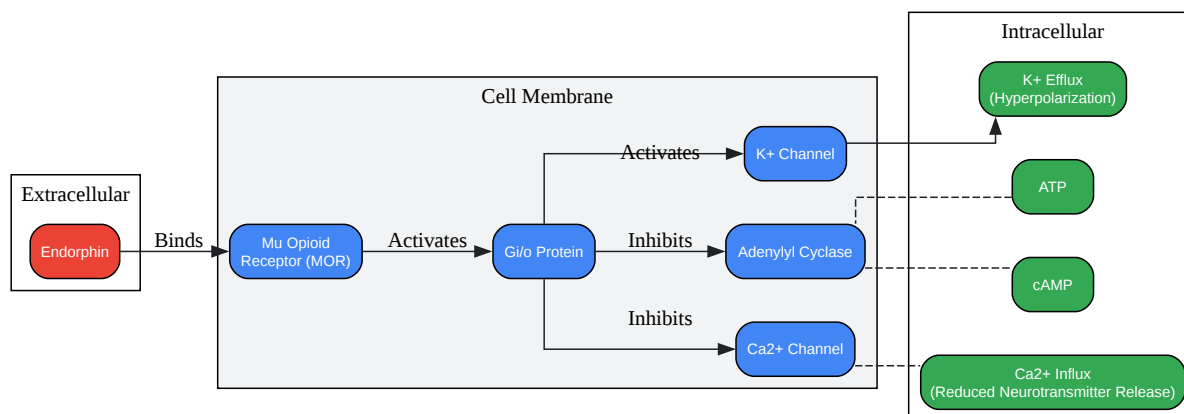
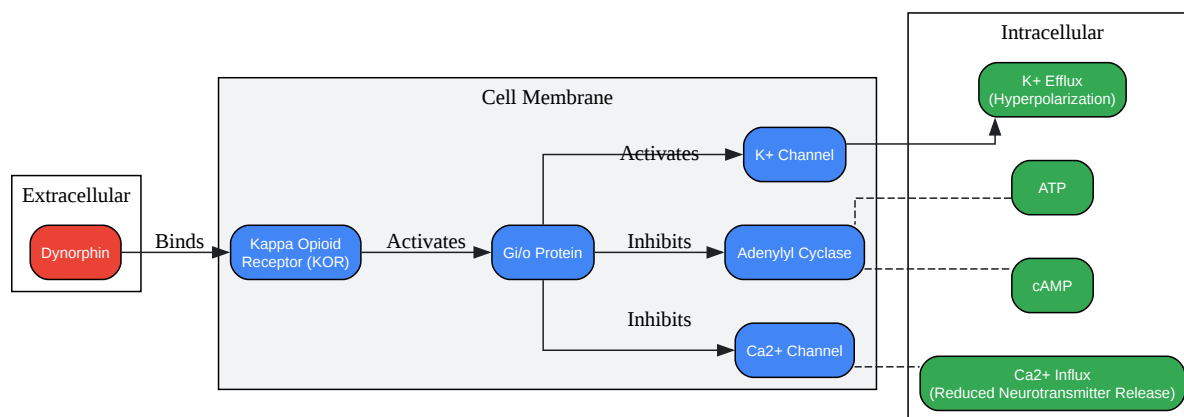
Table 1: Opioid Receptor Binding Affinity. This table compares the binding affinities (Ki) of **icalcaprant** and **aticaprant** for the kappa, mu, and delta opioid receptors. Lower Ki values indicate higher binding affinity.

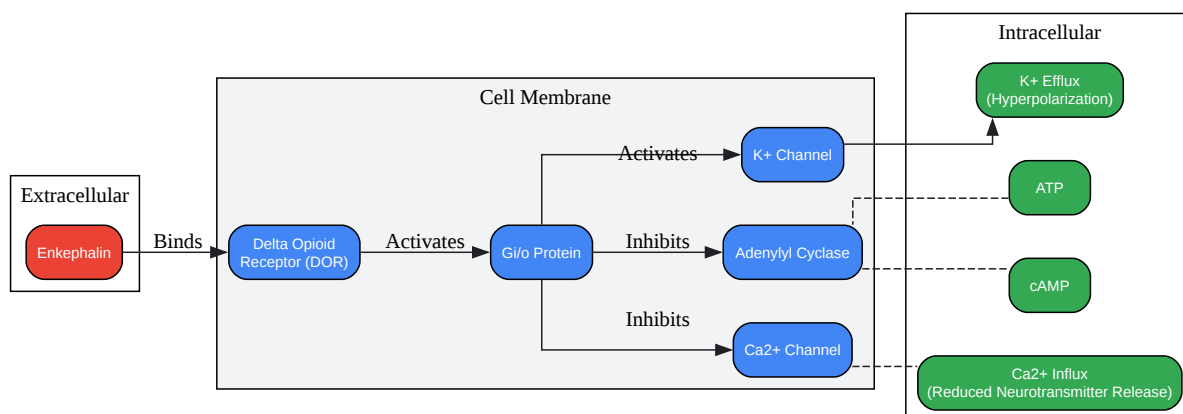
Compound	Receptor	Functional Antagonism (IC50/Kb)	Potency (fold vs. KOR)
Icalcaprant	Kappa (KOR)	High Potency (Specific value not publicly available)	-
Mu (MOR)	~27-fold lower than KOR[1]	27	
Delta (DOR)	Not reported	Not reported	
Aticaprant	Kappa (KOR)	0.34 nM (Kb)	
Mu (MOR)	>10,000 nM (IC50)	>29,412	-
Delta (DOR)	>10,000 nM (IC50)	>29,412	

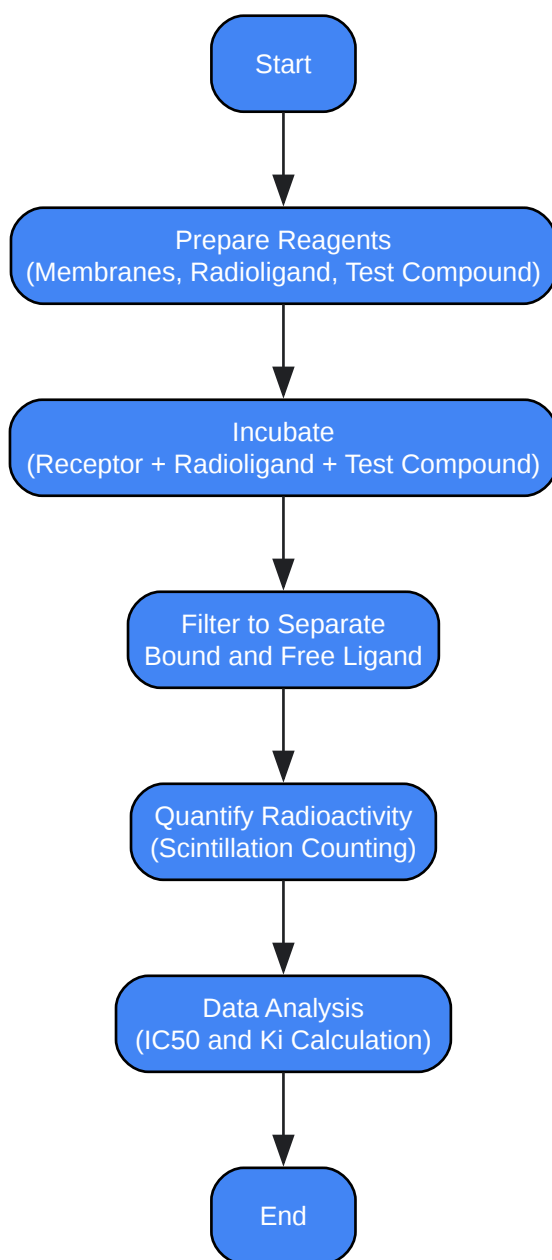
Table 2: Opioid Receptor Functional Antagonism. This table compares the functional antagonist potency (IC₅₀ or K_b) of **icalcaprant** and aticaprant at the kappa, mu, and delta opioid receptors. Lower values indicate greater potency in blocking receptor activation.

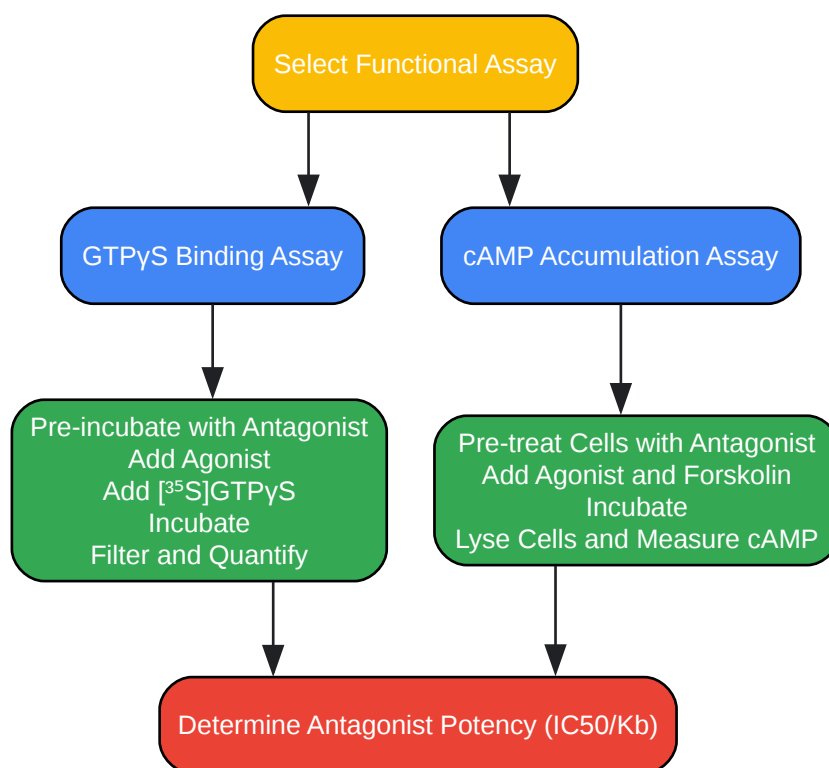
Signaling Pathways of Opioid Receptors

The following diagrams illustrate the canonical G-protein dependent signaling pathways for the kappa, mu, and delta opioid receptors. Activation of these G_{i/o}-coupled receptors generally leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP levels, and modulation of ion channel activity.









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References

- 1. Icalcaprant - Wikipedia [en.wikipedia.org]
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